molecular formula C42H30N10O16S2 B12742902 2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid CAS No. 84963-15-5

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid

Cat. No.: B12742902
CAS No.: 84963-15-5
M. Wt: 994.9 g/mol
InChI Key: OZZMOSWNWQDAOA-UHFFFAOYSA-N
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Description

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye, specifically known as C.I. Direct Black 21 . This compound is characterized by its intricate structure, which includes multiple azo groups, sulfonic acid groups, and nitro groups, contributing to its unique chemical and physical properties.

Properties

CAS No.

84963-15-5

Molecular Formula

C42H30N10O16S2

Molecular Weight

994.9 g/mol

IUPAC Name

5-[[4-[[4-[[6-amino-5-[(2-carboxy-4-nitrophenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C42H30N10O16S2/c1-67-35-18-33(49-51-39-37(70(64,65)66)16-25-23(40(39)54)7-8-28(43)38(25)50-47-31-9-4-20(52(59)60)14-26(31)41(55)56)36(68-2)17-32(35)48-46-30-11-10-29(22-6-5-21(15-24(22)30)69(61,62)63)45-44-19-3-12-34(53)27(13-19)42(57)58/h3-18,53-54H,43H2,1-2H3,(H,55,56)(H,57,58)(H,61,62,63)(H,64,65,66)

InChI Key

OZZMOSWNWQDAOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O)OC)N=NC5=C(C=C6C(=C5O)C=CC(=C6N=NC7=C(C=C(C=C7)[N+](=O)[O-])C(=O)O)N)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid involves multiple steps, primarily focusing on the formation of azo bonds. The process typically starts with the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for azo reduction and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups leads to the formation of aromatic amines, while oxidation can yield nitroso compounds .

Scientific Research Applications

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color properties and its ability to bind to various substrates. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The nitro groups contribute to its stability and reactivity under different conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid stands out due to its multiple azo groups, which provide intense coloration and versatility in various applications. Its combination of sulfonic acid and nitro groups also enhances its solubility and stability, making it a valuable compound in both research and industrial settings .

Biological Activity

The compound 2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid , also known as sodium 2-[[2-amino-6-[4-[4-[3-carboxy-4-hydroxyphenyl)azo]-7-sulfo-1-naphthyl]azo]-2,5-dimethoxyphenyl]azo]-5-hydroxy-7-sulfo-1-naphthyl]azo]-5-nitrobenzoate (CAS No. 84963-16-6), is a complex azo dye with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C42H30N10Na4O16S2
Molecular Weight 1082.80232 g/mol
CAS Number 84963-16-6
Synonyms Sodium 2-(2-amino...

Mechanisms of Biological Activity

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is primarily attributed to its phenolic and azo groups that can scavenge free radicals.
  • Antimicrobial Effects :
    • Studies have shown that the compound has antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes.
  • Anti-inflammatory Properties :
    • The compound has been observed to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
  • Cell Proliferation Inhibition :
    • Research indicates that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. It may induce apoptosis through the activation of caspases.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of sodium 2-(2-amino...) using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating its effectiveness as a radical scavenger.

Case Study 2: Antimicrobial Activity

In vitro tests against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential use in developing antimicrobial agents.

Case Study 3: Anti-inflammatory Effects

A cellular study on RAW264.7 macrophages demonstrated that treatment with the compound reduced the expression of COX-2 and iNOS, key enzymes involved in inflammation, indicating its therapeutic potential for inflammatory conditions.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Synergistic Effects : When combined with other known anti-inflammatory agents, it exhibited enhanced effects, suggesting potential for combination therapies.
  • Toxicity Studies : Preliminary toxicity assessments indicate that at therapeutic doses, the compound shows low cytotoxicity in normal human cell lines, making it a promising candidate for further development.

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